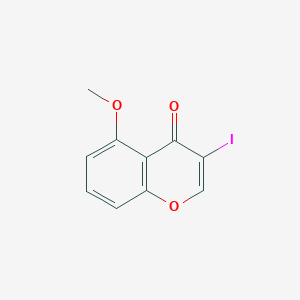

3-iodo-5-methoxy-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

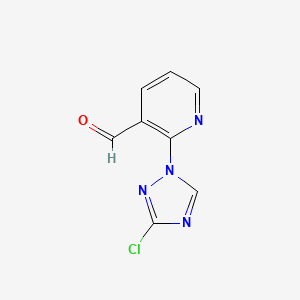

3-iodo-5-methoxy-4H-chromen-4-one is a chemical compound with the molecular formula C10H7IO3 . It has a molecular weight of 302.07 . The compound is a powder at room temperature .

Synthesis Analysis

The synthesis of this compound and similar compounds has been a topic of interest in recent years . One method involves the heterocyclization of β-ketoenamines .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7IO3/c1-13-7-3-2-4-8-9(7)10(12)6(11)5-14-8/h2-5H,1H3 . This code provides a detailed description of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, chroman-4-one derivatives, to which this compound belongs, are known to exhibit a broad variety of remarkable biological and pharmaceutical activities .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 143-145°C .科学的研究の応用

Anticancer Applications

Chromenone derivatives, including compounds similar to 3-iodo-5-methoxy-4H-chromen-4-one, have been synthesized and studied for their potential anticancer properties. For instance, a study synthesized bis-chromenone derivatives and evaluated their anti-proliferative activity against various human cancer cell lines. The structure-activity relationship (SAR) studies identified bis-chromenone as a crucial scaffold for designing anticancer agents, highlighting the importance of specific substitutions on the chromenone rings to enhance activity (Venkateswararao et al., 2014).

Photochemical Properties

The phototransformation properties of chromenone derivatives have been explored, revealing unique behaviors under UV light. A study detailed the transformation of certain chromenones into compounds with a tetracyclic scaffold upon photolysis. This process involves regioselective photocyclisation and dealkoxylation, underlining the potential utility of chromenones in photochemical applications (Khanna et al., 2015).

Structural and Spectroscopic Analysis

Chromenone compounds have been isolated and characterized from various natural sources, revealing their structural and spectroscopic properties. For instance, an isoflavone with a chromenone structure was isolated from Belamcanda chinensis and studied for its antimicrobial and anti-inflammatory properties. The molecule's structure was determined using spectroscopic methods, and its potential therapeutic applications were highlighted (Liu et al., 2008).

Nanoparticle Synthesis and Catalysis

Chromenones have been utilized in the synthesis and functionalization of nanoparticles, demonstrating their versatility in materials science. For example, amino glucose-functionalized silica-coated NiFe2O4 nanoparticles were synthesized and employed as catalysts for the synthesis of pyrano[3,2-c]chromen-5(4H)-ones. This method offers advantages such as high purity, eco-friendliness, and ease of separation and reuse of the catalyst, emphasizing the potential of chromenone derivatives in green chemistry (Fekri et al., 2018).

Safety and Hazards

将来の方向性

The future directions for the study of 3-iodo-5-methoxy-4H-chromen-4-one and similar compounds could involve further exploration of their synthesis methods and biological activities . Given their broad range of biological and pharmaceutical activities, these compounds could have significant potential in medicinal chemistry .

特性

IUPAC Name |

3-iodo-5-methoxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IO3/c1-13-7-3-2-4-8-9(7)10(12)6(11)5-14-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDDDSRWAQSTJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C(=CO2)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2817594.png)

![N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide](/img/structure/B2817599.png)

![3-[(1S,2R)-2-Methylcyclopropyl]propanal](/img/structure/B2817601.png)

![2,4-dichloro-N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenecarbohydrazide](/img/structure/B2817604.png)

![Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/no-structure.png)

![3-(4-chlorophenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2817615.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2817616.png)

![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2817617.png)